2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid is a chemical compound that features two aziridine rings attached to a butanoic acid backbone Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid typically involves the reaction of aziridine with butanoic acid derivatives. One common method is the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for the efficient synthesis of aziridines . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The compound can undergo substitution reactions at the aziridine nitrogen or the butanoic acid moiety.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, Brønsted acids
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products
Wissenschaftliche Forschungsanwendungen
2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid has several scientific research applications:
Polymer Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Investigated for its potential as a precursor to biologically active molecules, including antibacterial and antifungal agents.
Material Science: Utilized in the development of coatings and materials with specific properties such as antimicrobial activity and CO2 adsorption.
Wirkmechanismus
The mechanism of action of 2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid involves the high reactivity of the aziridine rings. The ring strain makes the aziridine nitrogen more nucleophilic, facilitating ring-opening reactions with various nucleophiles . This reactivity is harnessed in the synthesis of complex molecules and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylic acid: Another aziridine-containing compound used in similar applications.
Azetidine: A four-membered nitrogen-containing ring that also undergoes ring-opening polymerization.
Uniqueness
2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid is unique due to the presence of two aziridine rings, which provide multiple reactive sites for chemical modifications. This makes it a versatile building block for the synthesis of a wide range of polymers and biologically active molecules .
Eigenschaften
CAS-Nummer |
106147-92-6 |
---|---|
Molekularformel |
C10H16N4O4 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
2,4-bis(aziridine-1-carbonylamino)butanoic acid |
InChI |
InChI=1S/C10H16N4O4/c15-8(16)7(12-10(18)14-5-6-14)1-2-11-9(17)13-3-4-13/h7H,1-6H2,(H,11,17)(H,12,18)(H,15,16) |
InChI-Schlüssel |
GNASTKWWBUKFNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)NCCC(C(=O)O)NC(=O)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.